molecular formula C8H17NO4S B8776866 3-Morpholin-4-ylpropyl methanesulfonate

3-Morpholin-4-ylpropyl methanesulfonate

Cat. No.: B8776866
M. Wt: 223.29 g/mol
InChI Key: YXIIXGYUTXRAIY-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylpropyl methanesulfonate (IUPAC name: N-(3-Morpholin-4-yl-propyl)-methanesulfonamide) is a sulfonate ester derivative containing a morpholine ring. Key identifiers include:

  • CAS Number: 88334-78-5
  • Molecular Formula: C₈H₁₈N₂O₃S
  • Molecular Weight: 222.31 g/mol
  • Structure: Features a methanesulfonate group linked to a propyl chain terminated by a morpholine moiety.

This compound is categorized as a rare chemical, primarily used in research and specialized synthesis . Limited commercial availability and sparse toxicity data suggest it is handled under controlled laboratory conditions.

Properties

Molecular Formula

C8H17NO4S

Molecular Weight

223.29 g/mol

IUPAC Name

3-morpholin-4-ylpropyl methanesulfonate

InChI

InChI=1S/C8H17NO4S/c1-14(10,11)13-6-2-3-9-4-7-12-8-5-9/h2-8H2,1H3

InChI Key

YXIIXGYUTXRAIY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Methanesulfonates

Ethyl Methanesulfonate (EMS)
  • CAS : 62-50-0
  • Molecular Formula : C₃H₈O₃S
  • Molecular Weight : 124.16 g/mol
  • Properties : Colorless liquid, highly alkylating, volatile.
  • Toxicity: Classified as a carcinogen, mutagen, and teratogen by NTP, IARC, and EPA .
  • Applications : Used in biochemical research to induce mutations in genetic studies .
Lead Methanesulfonate
  • Properties : Colorless liquid, corrosive to metals, stable under standard conditions.
  • Toxicity : Causes respiratory irritation, neurotoxic effects, and releases hazardous sulfur oxides upon decomposition .
  • Applications : Industrial processes (e.g., electroplating), though restricted due to lead toxicity .

Key Differences :

  • Reactivity : EMS is a potent alkylating agent due to its small ethyl group, whereas 3-Morpholin-4-ylpropyl methanesulfonate’s bulkier morpholine-propyl chain likely reduces volatility and alters reactivity.
  • Toxicity Profile : EMS’s mutagenicity contrasts with lead methanesulfonate’s heavy metal toxicity. The morpholine derivative’s toxicity remains understudied but may involve sulfonate ester-related risks.

Morpholine-Containing Methanesulfonates

1-Propanol,3,3'-[[3-(4-Morpholinyl)propyl]imino]bis-, Dimethanesulfonate (Ester)
  • CAS: Not specified (NSC 183762)
  • Molecular Formula : Likely C₁₃H₂₈N₂O₇S₂ (inferred from structure)
  • Structure : Contains dual methanesulfonate groups and a morpholinylpropylamine backbone.
  • Applications: Potential intermediate in pharmaceutical synthesis (e.g., antitumor agents) .
Morpholine, 4-[3-[(1,4-Diphenyl-1H-pyrazol-3-yl)oxy]propyl]-, Methanesulfonate
  • CAS : 62833-07-2
  • Molecular Formula : C₂₃H₂₉N₃O₅S
  • Structure : Incorporates a diphenylpyrazole moiety, enhancing lipophilicity .
  • Applications : Likely explored in medicinal chemistry for kinase inhibition or receptor modulation .

Comparison with this compound :

  • Solubility : The morpholine group in all three compounds enhances water solubility compared to purely aromatic sulfonates.

Research Findings and Implications

  • Reactivity Trends : Methanesulfonate esters generally exhibit electrophilic reactivity, but substituents modulate their behavior. For example, EMS’s small ethyl group facilitates DNA alkylation, while morpholine derivatives may prioritize solubility or target-specific interactions.
  • Toxicity Considerations : While EMS and lead methanesulfonate have well-documented hazards, this compound’s risks are less characterized but warrant precautions typical of sulfonate esters (e.g., avoiding inhalation, skin contact).
  • Synthetic Utility : Morpholine-containing sulfonates are valuable in drug discovery due to their ability to improve pharmacokinetic properties (e.g., bioavailability) .

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